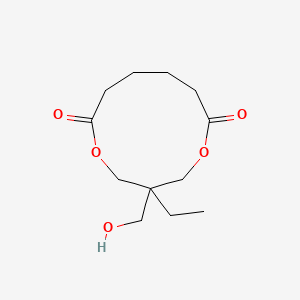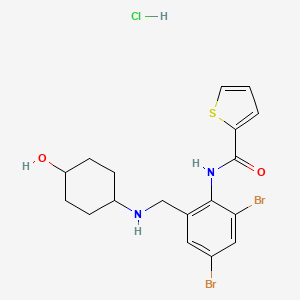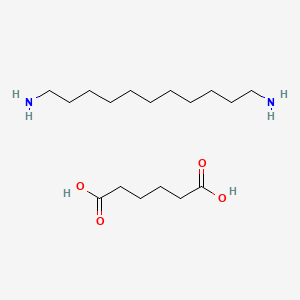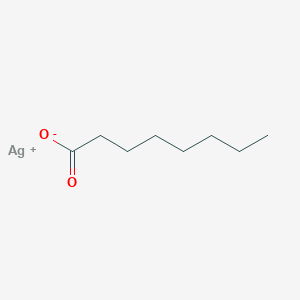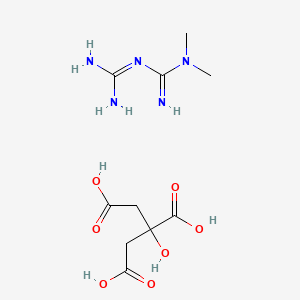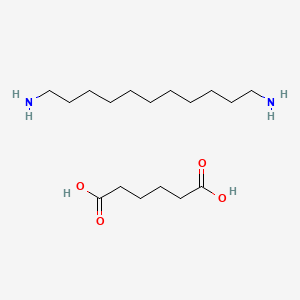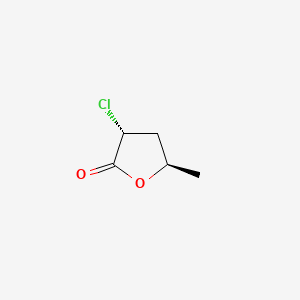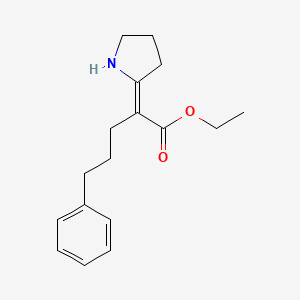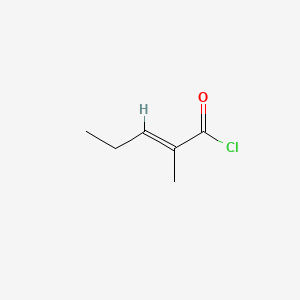
Nickel(2+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) neoundecanoate is a chemical compound with the molecular formula C22H42NiO4 It is a nickel salt of neoundecanoic acid, characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) neoundecanoate can be synthesized through the reaction of nickel(II) salts with neoundecanoic acid. The process typically involves dissolving nickel(II) acetate or nickel(II) chloride in an appropriate solvent, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: this compound can be reduced to nickel(0) or other lower oxidation states using suitable reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine in alkaline conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) nanoparticles or other reduced nickel species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Nickel(2+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Medicine: Explored for its anticancer properties and its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as nickel-based nanomaterials and coatings.
Mechanism of Action
The mechanism of action of nickel(2+) neoundecanoate involves its ability to coordinate with various ligands and substrates. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states and intermediates. The compound’s interaction with molecular targets often involves the formation of coordination complexes, which can alter the activity of enzymes and other proteins .
Comparison with Similar Compounds
- Nickel(II) acetate
- Nickel(II) stearate
- Nickel(II) formate
Properties
CAS No. |
93920-09-3 |
|---|---|
Molecular Formula |
C22H42NiO4 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
8,8-dimethylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
SKHZZZCNIQXHGU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


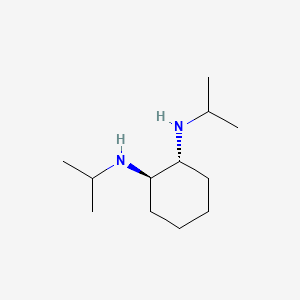

![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
